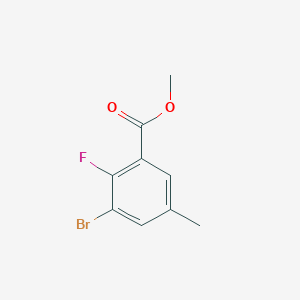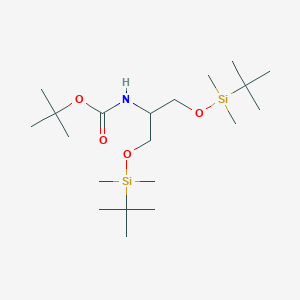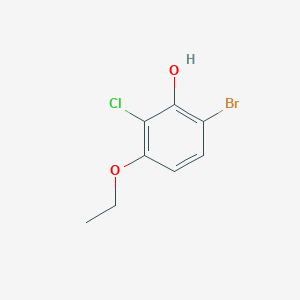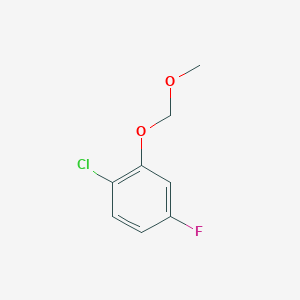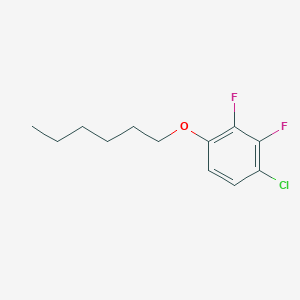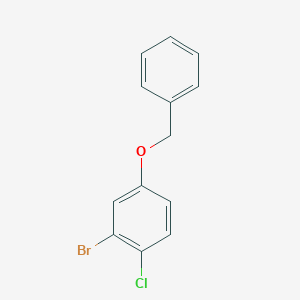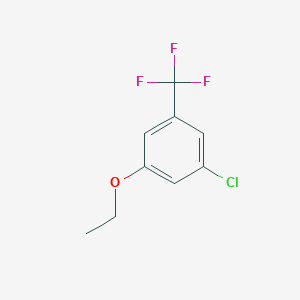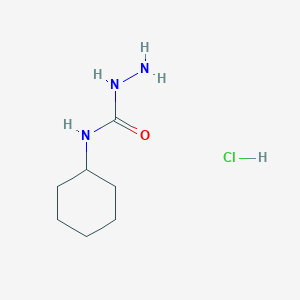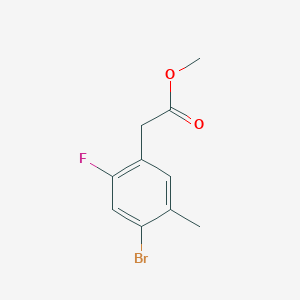
Methyl 4-bromo-2-fluoro-5-methylphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-fluoro-5-methylphenylacetate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of phenylacetic acid and contains bromine, fluorine, and methyl groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-fluoro-5-methylphenylacetate can be synthesized through various methods. One common approach involves the esterification of 4-bromo-2-fluoro-5-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where 4-bromo-2-fluoro-5-methylphenylboronic acid is reacted with methyl 2-bromoacetate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-fluoro-5-methylphenylacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are used under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol are used under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include azides, thiols, or ethers, depending on the nucleophile used.
Oxidation: The major product is 4-bromo-2-fluoro-5-methylbenzoic acid.
Reduction: The major product is 4-bromo-2-fluoro-5-methylphenylmethanol.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-5-methylphenylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of functional materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-fluoro-5-methylphenylacetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets. The compound may interact with active sites through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to the desired biological effect.
Comparison with Similar Compounds
Methyl 4-bromo-2-fluoro-5-methylphenylacetate can be compared with similar compounds such as:
Methyl 4-bromo-2-fluorobenzoate: Lacks the methyl group on the aromatic ring, which may affect its reactivity and binding properties.
Methyl 4-bromo-2-fluoro-5-chlorophenylacetate: Contains a chlorine atom instead of a methyl group, which can influence its chemical behavior and biological activity.
Methyl 4-bromo-2-fluoro-5-methylbenzoate: Lacks the phenylacetic acid moiety, which may alter its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-fluoro-5-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-6-3-7(4-10(13)14-2)9(12)5-8(6)11/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTJIHHOCPOUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
